molecular formula C22H22FN3O4 B2984109 N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1226427-74-2

N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2984109
CAS RN: 1226427-74-2
M. Wt: 411.433
InChI Key: SGTLJRAEGGNCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22FN3O4 and its molecular weight is 411.433. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Dual Inhibitors of FGFR-1 and VEGFR-2 Tyrosine Kinases

Compounds similar in structure to the specified chemical have been synthesized and evaluated for their inhibitory effects on fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. These compounds exhibit low nanomolar inhibition of both FGFR and VEGFR, showing high selectivity over PDGFR and c-Src. Such inhibitors are crucial for cancer research, particularly in studying tumor angiogenesis and cancer cell proliferation (Thompson et al., 2005).

Ligand-Protein Interactions and Photovoltaic Efficiency

Another study focused on the spectroscopic analysis, quantum mechanical studies, and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and favorable free energy of electron injection. Additionally, their non-linear optical (NLO) activity was investigated, showing potential for various photovoltaic and electronic applications (Mary et al., 2020).

Synthesis of Functionalized Benzo[b][1,8]naphthyridin-2-(1H)-ones

Research into the facile synthesis of functionalized benzo[b][1,8]naphthyridin-2-(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides has been reported. These compounds were synthesized under mild conditions and offer a route to novel chemical entities with potential applications in medicinal chemistry and drug development (Nandini et al., 2014).

Antineoplastic Agents Development

Compounds with structures related to the specified chemical have been explored for their antineoplastic (anti-cancer) potential. Specifically, derivatives have shown interesting inhibitory activities in cytotoxic test systems, suggesting a promising approach for the development of new classes of antineoplastic agents (Chang et al., 1999).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O4/c1-29-14-4-6-20(30-2)19(10-14)25-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)24-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLJRAEGGNCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

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